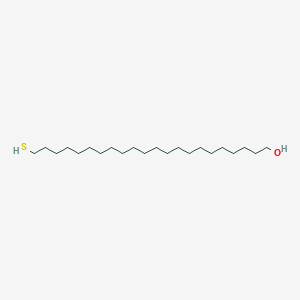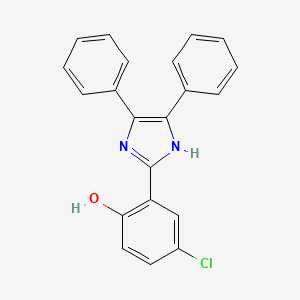![molecular formula C27H21NO B14267839 4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde CAS No. 151406-89-2](/img/structure/B14267839.png)
4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde is an organic compound with the molecular formula C27H21NO It is a derivative of benzaldehyde, featuring a complex structure with multiple aromatic rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzaldehyde with 2,2-diphenylethenylphenylamine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde: A simpler aldehyde with a single aromatic ring.
4-Aminobenzaldehyde: Contains an amino group attached to the benzaldehyde structure.
2,2-Diphenylethenylphenylamine: A precursor in the synthesis of 4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde.
Uniqueness
This compound is unique due to its complex structure, which imparts distinct chemical properties and reactivity. Its multiple aromatic rings and functional groups make it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
151406-89-2 |
|---|---|
Formule moléculaire |
C27H21NO |
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
4-[N-(2,2-diphenylethenyl)anilino]benzaldehyde |
InChI |
InChI=1S/C27H21NO/c29-21-22-16-18-26(19-17-22)28(25-14-8-3-9-15-25)20-27(23-10-4-1-5-11-23)24-12-6-2-7-13-24/h1-21H |
Clé InChI |
HMOZYWMBZOZTDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CN(C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
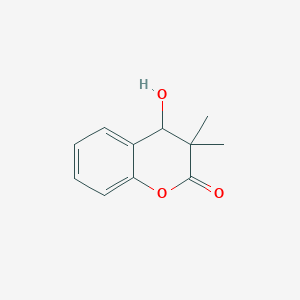

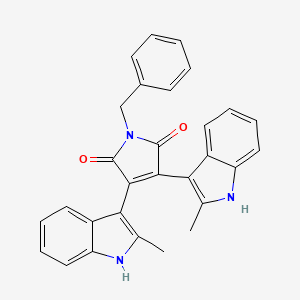
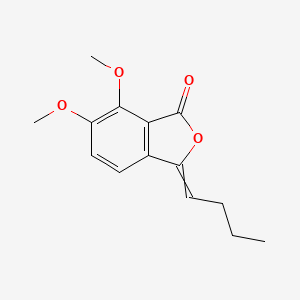

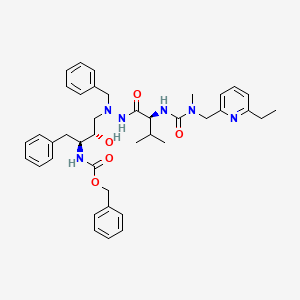
![2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl-](/img/structure/B14267796.png)

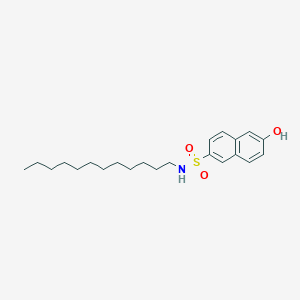
![1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14267823.png)
